2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol
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Overview
Description
2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ammonia, followed by reduction. The reaction typically occurs under mild conditions, with the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the pyrazole precursor, followed by the aforementioned reduction process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-3-carboxylic acid
- 3,5-dimethyl-1H-pyrazole
- 2-amino-2-methyl-1-propanol
Uniqueness
2-amino-2-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to its specific structural features, which combine the properties of both the pyrazole ring and the amino alcohol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-amino-2-(1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(8,5-11)6-3-4-10(2)9-6/h3-4,11H,5,8H2,1-2H3 |
InChI Key |
CFQFLIRJTBVCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NN(C=C1)C)N |
Origin of Product |
United States |
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